(S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

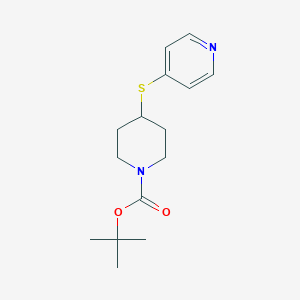

“(S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate” is a compound with the CAS Number: 170164-47-3 . It has a molecular weight of 229.28 and its IUPAC name is tert-butyl (3S)-3-(aminocarbonyl)-1-piperazinecarboxylate . It is a solid substance and is used for research purposes .

Physical and Chemical Properties Analysis

This compound is a solid . It should be stored in a dark place, sealed, and in dry conditions at 2-8°C .Applications De Recherche Scientifique

Synthesis and Chemical Reactions

(S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate is involved in various synthetic and chemical reactions. For instance, it is used in the metal-free C3-alkoxycarbonylation of quinoxalin-2(1H)-ones with carbazates as eco-friendly ester sources. This process is significant for the preparation of quinoxaline-3-carboxylates and analogues, which are key structural motifs in bioactive natural products and synthetic drugs (Xie et al., 2019). Additionally, it is used in the Diels-Alder reaction of a 2-Amido Substituted Furan, indicating its role in complex chemical transformations (Padwa et al., 2003).

Crystal Structure and Molecular Interactions

Research also focuses on the crystal structure and molecular interactions of compounds containing this compound. For example, a study on 5-(tert-Butylamino)-5-oxopentanoic acid, which contains the tert-butylcarbamoyl group, emphasizes its crystal structure formation and intermolecular hydrogen bonds (Takahashi et al., 2004).

Use as a Chiral Auxiliary

The compound is also used as a chiral auxiliary. For instance, tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, a related compound, has been synthesized and used in dipeptide synthesis, demonstrating the compound's utility in stereochemistry and peptide chemistry (Studer et al., 1995).

Protective Group in Organic Synthesis

It also acts as a protective group in organic synthesis. For example, a study on Boc-protected amines via a one-pot Curtius rearrangement highlights its use in forming tert-butyl carbamate in high yields at low temperatures, illustrating its significance in synthesizing protected amino acids (Lebel & Leogane, 2005).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with this compound are H302-H315-H319-H335 , indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation. The precautionary statements are P261-P280-P301+P312-P302+P352-P305+P351+P338 , suggesting measures to prevent exposure and handle the compound safely.

Propriétés

IUPAC Name |

tert-butyl (3S)-3-carbamoylpiperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O3/c1-10(2,3)16-9(15)13-5-4-12-7(6-13)8(11)14/h7,12H,4-6H2,1-3H3,(H2,11,14)/t7-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNNSDOSONODDLH-ZETCQYMHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC(C1)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCN[C@@H](C1)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80434925 |

Source

|

| Record name | (S)-1-Boc-Piperazine-3-amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80434925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170164-47-3 |

Source

|

| Record name | (S)-1-Boc-Piperazine-3-amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80434925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Thiazolo[5,4-C]pyridine-2-thiol](/img/structure/B172323.png)